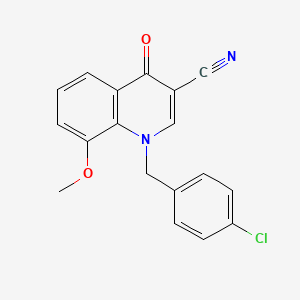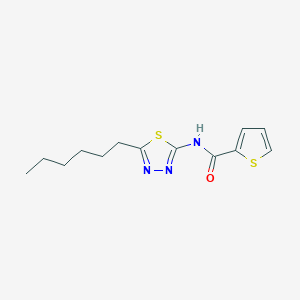![molecular formula C24H24N2O3 B15154800 5-[(Biphenyl-4-ylmethyl)amino]-2-(morpholin-4-yl)benzoic acid](/img/structure/B15154800.png)
5-[(Biphenyl-4-ylmethyl)amino]-2-(morpholin-4-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-({[1,1’-BIPHENYL]-4-YLMETHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID: is a complex organic compound characterized by the presence of a biphenyl group, a morpholine ring, and a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-({[1,1’-BIPHENYL]-4-YLMETHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID typically involves multiple steps, starting with the preparation of the biphenyl and morpholine intermediates. The key steps include:
Formation of the Biphenyl Intermediate: This involves the coupling of two phenyl rings through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions.
Formation of the Benzoic Acid Moiety:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl and morpholine moieties.
Reduction: Reduction reactions can occur at the benzoic acid group, converting it to the corresponding alcohol.
Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products:
Oxidation Products: Biphenyl ketones and morpholine N-oxides.
Reduction Products: Benzyl alcohol derivatives.
Substitution Products: Various substituted biphenyl and morpholine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: In biological research, it is used to study the interactions of biphenyl and morpholine derivatives with biological macromolecules.
Industry: In the industrial sector, it is used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 5-({[1,1’-BIPHENYL]-4-YLMETHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The biphenyl group can engage in π-π stacking interactions, while the morpholine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
4-Morpholinobenzoic Acid: Shares the morpholine and benzoic acid moieties but lacks the biphenyl group.
Biphenyl-4-carboxylic Acid: Contains the biphenyl and carboxylic acid groups but lacks the morpholine ring.
Uniqueness: The unique combination of the biphenyl, morpholine, and benzoic acid groups in 5-({[1,1’-BIPHENYL]-4-YLMETHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C24H24N2O3 |
|---|---|
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
2-morpholin-4-yl-5-[(4-phenylphenyl)methylamino]benzoic acid |
InChI |
InChI=1S/C24H24N2O3/c27-24(28)22-16-21(10-11-23(22)26-12-14-29-15-13-26)25-17-18-6-8-20(9-7-18)19-4-2-1-3-5-19/h1-11,16,25H,12-15,17H2,(H,27,28) |
Clave InChI |
VQUMNCICCIYPIM-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=C(C=C(C=C2)NCC3=CC=C(C=C3)C4=CC=CC=C4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(2,4,6-Trichlorophenyl)hydrazinylidene]pyrazolidine-3,5-diimine](/img/structure/B15154722.png)
![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1-yl]-N-(1-phenylethyl)acetamide](/img/structure/B15154730.png)
![Methyl 5-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15154733.png)
![N-tert-butyl-2-(4-{[(pyridin-2-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B15154739.png)

![Methyl 3-{[(3,5-dimethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15154754.png)

![2-chloro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B15154777.png)
![2-chloro-5-[(E)-(2-phenylindolizin-3-yl)diazenyl]benzoic acid](/img/structure/B15154789.png)
![1-(4-tert-butyl-5-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethanone](/img/structure/B15154790.png)
![1-[1-(2,4-Dichlorobenzoyl)piperidine-4-carbonyl]piperidine-4-carboxamide](/img/structure/B15154799.png)
![3-[(4-chlorophenyl)sulfonyl]-6,7-difluoro-1-methylquinolin-4(1H)-one](/img/structure/B15154806.png)
![N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B15154810.png)
![4-({[(E)-(4-hydroxy-3-nitrophenyl)methylidene]amino}methyl)benzoic acid](/img/structure/B15154819.png)
